Diethylammonium diethyldithiocarbamate
Overview
Description
Diethylammonium diethyldithiocarbamate is an organic sulfur compound with the chemical formula C₉H₂₂N₂S₂. It is a white to off-white crystalline solid that is soluble in water, chloroform, and methanol . This compound is known for its strong metal-binding properties and is widely used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Diethylammonium Diethyldithiocarbamate (DDDC) is a complex organic sulfur compound . It has been found to interact with various metal cations, serving as a host for their specific binding . This suggests that the primary targets of DDDC could be metal ions present in biological systems.
Mode of Action
The interaction of DDDC with its targets involves the formation of strong chemical bonds . This compound provides both ammonium and pseudohalide ions for chemical passivation on both cationic and anionic defects in perovskite . The mode of action of DDDC is primarily based on its ability to bind to these targets and induce changes in their chemical environment.
Biochemical Pathways
It has been suggested that dddc can trigger new reaction pathways in a disulfide-based nonequilibrium chemical reaction network (crn) under light irradiation . This indicates that DDDC may have a role in modulating redox reactions and other sulfur-related biochemical pathways.
Pharmacokinetics
Given its chemical properties, it can be inferred that dddc is soluble in water, alcohol, and chloroform , which may influence its absorption and distribution in biological systems. Its stability in oxidative environments and sensitivity to light could also impact its metabolism and excretion.
Result of Action
The molecular and cellular effects of DDDC’s action are largely dependent on its targets and the environmental context. In the context of perovskite solar cells, DDDC has been shown to enhance both efficiency and stability by reducing defect density in the surface and bulk domains .
Action Environment
The action, efficacy, and stability of DDDC can be influenced by various environmental factors. For instance, its reactivity can be triggered or enhanced by light, particularly under specific photon energy and irradiation conditions . Moreover, its stability and reactivity can be affected by the presence of oxygen, as DDDC can be oxidized in an oxidative environment .
Biochemical Analysis
Biochemical Properties
It is known to serve as a host for the specific binding of various metal cations . This suggests that it may interact with enzymes, proteins, and other biomolecules in a manner dependent on its metal-binding properties.
Cellular Effects
It has been used in the synthesis of Dithiocarbamate , suggesting it may have a role in biochemical reactions within cells
Molecular Mechanism
Its role as a host for the specific binding of various metal cations suggests it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium diethyldithiocarbamate can be synthesized by reacting diethylamine with carbon disulfide in the presence of an alkaline medium . The reaction typically proceeds as follows:
- Diethylamine is mixed with carbon disulfide in an alkaline solution, such as sodium hydroxide or potassium hydroxide.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of this compound is complete.
- The product is then isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the process involves careful control of temperature, pH, and reaction time to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Diethylammonium diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Electrophiles: Alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Diethylammonium diethyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is used in biochemical assays to study enzyme inhibition and metal ion interactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium diethyldithiocarbamate
- Zinc diethyldithiocarbamate
Uniqueness
Diethylammonium diethyldithiocarbamate is unique due to its specific metal-binding properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding .
Properties
IUPAC Name |
diethylcarbamodithioic acid;N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGTWXBPCIHUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061749 | |
Record name | Diethylammonium diethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-58-7 | |
Record name | Diethylammonium diethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1518-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylammonium diethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Contramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6248 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N-ethylethanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylammonium diethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylammonium diethyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.705 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diethylammonium diethyldithiocarbamate interact with heavy metals?
A1: this compound acts as a chelating agent, forming stable complexes with various heavy metal ions. This interaction involves the sulfur atoms in the D-DDC molecule donating electron pairs to the metal ion, creating a ring-like structure. This complexation effectively removes the free metal ions from solution, reducing their reactivity and toxicity. [, , ]
Q2: What is the significance of D-DDC's chelating ability in analytical chemistry?
A2: D-DDC's chelation with heavy metals allows for their extraction from complex matrices like environmental samples and biological materials. This preconcentration step enhances the sensitivity of analytical techniques like atomic absorption spectrometry, enabling the determination of trace amounts of heavy metals. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H24N2S2. Its molecular weight is 236.43 g/mol. []
Q4: What spectroscopic techniques are commonly employed to characterize D-DDC and its complexes?
A4: Infrared (IR) spectroscopy is frequently used to characterize D-DDC and its complexes. The characteristic peaks in the IR spectrum provide information about the bonding characteristics and coordination modes of the D-DDC ligand with metal ions. Additionally, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can offer further insights into the structure and properties of D-DDC complexes. [, , ]
Q5: Are there any known catalytic properties or applications of this compound?
A5: While D-DDC is primarily known for its chelating properties, research suggests potential catalytic activity. For instance, its use in synthesizing nanocrystals like EuS nanocrystals highlights its potential in facilitating controlled material synthesis. Further investigation is needed to explore and harness its full catalytic potential. []
Q6: Have computational methods been employed to study this compound?
A6: While experimental techniques are predominantly used to study D-DDC, computational methods like density functional theory (DFT) calculations could provide valuable insights into its electronic structure, bonding characteristics, and interactions with metal ions. Such studies could contribute to a deeper understanding of its chelating behavior and aid in designing novel D-DDC derivatives with enhanced properties. []
Q7: How do structural modifications of the D-DDC molecule influence its chelating ability and selectivity towards different metal ions?
A7: Modifications to the alkyl substituents on the nitrogen atoms of D-DDC can impact its chelating ability and selectivity for specific metal ions. For instance, increasing the alkyl chain length might enhance its lipophilicity, potentially affecting its extraction efficiency in organic solvents. Similarly, introducing functional groups with varying electron-donating or -withdrawing properties could alter its binding affinity and selectivity towards different metal ions. [, ]
Q8: What are some strategies for improving the stability or solubility of this compound in specific applications?
A8: The stability of D-DDC can be enhanced by storing it under inert atmospheric conditions and protecting it from light and moisture. Its solubility can be improved by utilizing appropriate organic solvents. Furthermore, formulating D-DDC as a solid complex with specific metal ions could enhance its stability and tailor its properties for targeted applications. [, ]
Q9: What safety precautions should be taken when handling this compound?
A9: When handling D-DDC, appropriate personal protective equipment, including gloves and safety glasses, should be worn to prevent skin and eye contact. It's crucial to work in a well-ventilated area to avoid inhalation of its dust or vapors. Proper waste disposal procedures should be followed, adhering to local regulations. []
Q10: What are some of the analytical methods employed to quantify this compound and its metal complexes?
A10: Analytical techniques like UV-Vis spectrophotometry, atomic absorption spectrometry (AAS), and inductively coupled plasma atomic emission spectrometry (ICP-AES) are commonly employed to quantify D-DDC and its metal complexes. These methods rely on the characteristic absorbance or emission wavelengths of the analyte to determine its concentration. [, , ]
Q11: Are there any alternative compounds with similar chelating properties to this compound?
A11: Yes, various alternative chelating agents exist, each with unique properties and selectivities for different metal ions. Some common alternatives include:
- Ammonium pyrrolidinedithiocarbamate (APDC): Frequently employed in analytical chemistry for preconcentrating heavy metals before analysis. [, ]
- Sodium diethyldithiocarbamate (NaDDTC): A water-soluble alternative to D-DDC, often used in extractions from aqueous solutions. []
- Dithizone: A highly sensitive chelating agent commonly used for spectrophotometric determination of heavy metals. []
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